XLogP Lipophilicity Differential: 4.3 vs. 2.6 for the Unsubstituted Parent 2-Chloropropiophenone
The computed XLogP3-AA value for 1-(4-tert-butylphenyl)-2-chloropropan-1-one is 4.3, compared with 2.6 for the unsubstituted parent 2-chloro-1-phenylpropan-1-one [1]. This represents a ΔXLogP of +1.7, translating to an approximately 50-fold greater predicted partition coefficient in 1-octanol/water, which directly impacts solubility in lipophilic media and recovery in organic-phase extractions.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | 2-Chloro-1-phenylpropan-1-one (CAS 6084-17-9): XLogP = 2.6 |
| Quantified Difference | ΔXLogP = +1.7 (~50-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This lipophilicity differential determines solvent compatibility and extraction efficiency in multi-step synthetic sequences; the tert-butyl derivative partitions preferentially into organic layers, reducing aqueous losses during workup.
- [1] PubChem. Compound Summary: 1-(4-tert-Butylphenyl)-2-chloropropan-1-one. CID 3818617. XLogP3-AA = 4.3. https://pubchem.ncbi.nlm.nih.gov/compound/3818617 View Source
